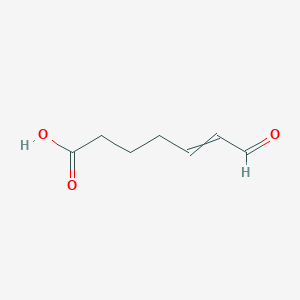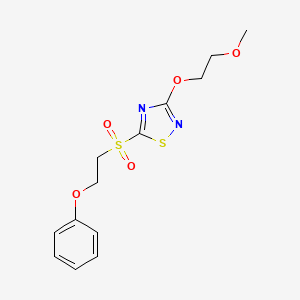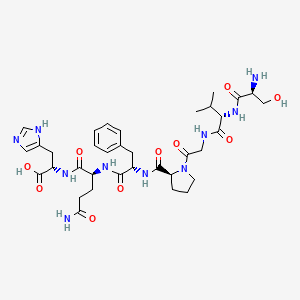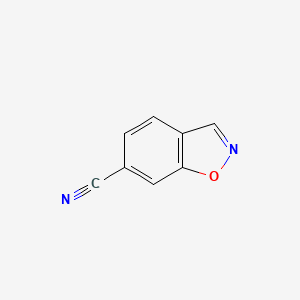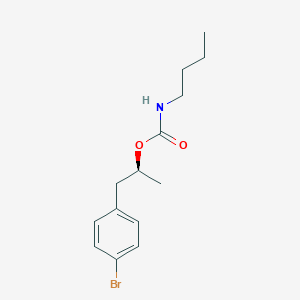
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further linked to a butylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate typically involves the following steps:
Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure precise control over reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance the efficiency of the bromination and carbamoylation steps.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: Amine and butyl alcohol are the primary products of hydrolysis.
Scientific Research Applications
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological research to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways.
Receptor Binding: It can bind to specific receptors, modulating their function and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-[(4-Bromophenyl)ethynyl]pyridine
Uniqueness
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is unique due to its specific structural features, such as the combination of a bromophenyl group with a butylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
918441-57-3 |
|---|---|
Molecular Formula |
C14H20BrNO2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
[(2S)-1-(4-bromophenyl)propan-2-yl] N-butylcarbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-3-4-9-16-14(17)18-11(2)10-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
HIRKXDVNONDALU-NSHDSACASA-N |
Isomeric SMILES |
CCCCNC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCNC(=O)OC(C)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
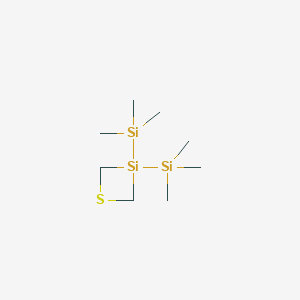
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
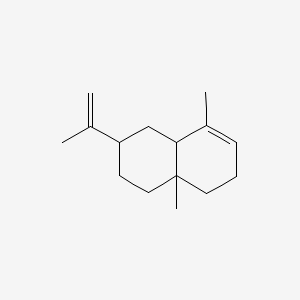
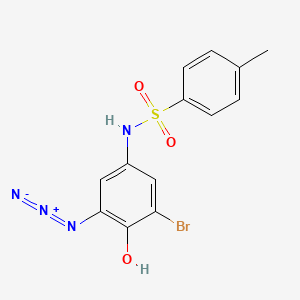

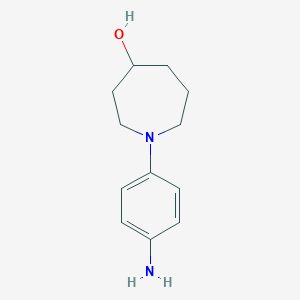
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
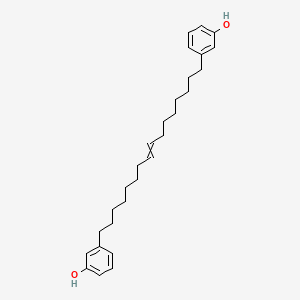
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
